molecular formula C26H24FNO5S B2361572 3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 899213-69-5

3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one

Cat. No.: B2361572
CAS No.: 899213-69-5
M. Wt: 481.54
InChI Key: ISEXJUKIHCKGRV-UHFFFAOYSA-N
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Description

The compound 3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one features a quinolin-4(1H)-one core substituted at positions 1, 3, 6, and 6. Key structural elements include:

  • Position 1: A 4-fluorobenzyl group, which enhances lipophilicity and may influence receptor binding via fluorophilic interactions.
  • Positions 6 and 7: Dimethoxy groups, which modulate electron density and steric bulk.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5S/c1-4-17-7-11-20(12-8-17)34(30,31)25-16-28(15-18-5-9-19(27)10-6-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEXJUKIHCKGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dimethoxy Groups: Methoxylation of the quinoline core can be performed using methanol and a suitable catalyst.

    Fluorobenzylation: The final step involves the reaction of the intermediate with 4-fluorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and fluorobenzyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs identified in the evidence, focusing on substituent variations and inferred biological implications:

Compound Name Core Structure Position 1 Position 3 Positions 6/7 Key Properties/Inferences
Target Compound Quinolin-4(1H)-one 4-Fluorobenzyl 4-Ethylphenyl sulfonyl 6,7-Dimethoxy Balanced lipophilicity (fluorine + ethyl); methoxy groups may enhance metabolic stability.
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Quinolin-4(1H)-one 4-Chlorobenzyl Benzenesulfonyl (no ethyl) 6,7-Dimethoxy Higher lipophilicity (Cl vs. F) may improve membrane permeability but increase toxicity risks.
3-((3-Chlorophenyl)sulfonyl)-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one Quinolin-4(1H)-one 3-Fluorobenzyl 3-Chlorophenyl sulfonyl 6,7-Difluoro Increased electronegativity (F) may alter binding affinity; steric effects from 3-F/3-Cl.
4-Fluorobenzyl Spirocyclotriphosphazene Derivatives Cyclotriphosphazene 4-Fluorobenzyl Varied sulfonyl/amine groups N/A Demonstrated antibacterial/antifungal activity; fluorobenzyl enhances pharmacokinetics.

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Binding: The 4-fluorobenzyl group in the target compound offers moderate lipophilicity compared to the 4-chlorobenzyl analog (), which may reduce off-target interactions while maintaining cell penetration .

Electronic and Steric Modifications: Replacing 6,7-dimethoxy (target) with 6,7-difluoro () increases electronegativity, which could enhance hydrogen bonding but reduce metabolic stability due to oxidative susceptibility . 3-Fluorobenzyl () vs.

Biological Activity Trends :

  • Fluorinated benzyl groups (e.g., 4-F in the target, 3-F in ) are associated with improved pharmacokinetics in antimicrobial agents, as seen in cyclotriphosphazene derivatives () .
  • Sulfonyl groups in triazole derivatives () suggest a role in enzyme inhibition, possibly via interaction with cysteine residues or ATP-binding pockets .

Biological Activity

3-((4-ethylphenyl)sulfonyl)-1-(4-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a synthetic compound with potential applications in medicinal chemistry, particularly concerning its biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C19H20FNO3SC_{19}H_{20}FNO_3S and its molecular weight of approximately 357.43 g/mol. The presence of a sulfonyl group and multiple methoxy substituents suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Studies indicate that it may inhibit the activity of kinases or proteases, which play crucial roles in cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety may enhance binding to target enzymes, potentially leading to reduced activity in cancer cell lines.
  • Receptor Modulation : The quinoline core is known for its ability to interact with various receptors, including those involved in pain modulation and inflammation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Several studies have reported the compound's efficacy against various cancer cell lines. For example, it has shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis via caspase activation
A54915.0Cell cycle arrest at G2/M phase

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the disruption of bacterial cell walls and interference with protein synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced potency against various cancer cell lines compared to their parent structures, suggesting that modifications to the sulfonamide group can significantly influence biological activity.
  • Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent in oncology .
  • Synergistic Effects : Research indicates that when combined with established chemotherapeutic agents, this compound enhances the overall efficacy, suggesting a synergistic effect that could be beneficial in clinical settings .

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